molecular formula C9H14O3SSi B101806 Trimethylsilyl benzenesulfonate CAS No. 17882-06-3

Trimethylsilyl benzenesulfonate

Cat. No. B101806
CAS RN: 17882-06-3
M. Wt: 230.36 g/mol
InChI Key: JCUPGHJJFSUZRF-UHFFFAOYSA-N
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Description

Trimethylsilyl benzenesulfonate is a chemical compound with the linear formula C6H5SO3Si(CH3)3 . It has a molecular weight of 230.36 .


Synthesis Analysis

While specific synthesis methods for Trimethylsilyl benzenesulfonate were not found in the search results, a related compound, Potassium trimethylsilylbenzenesulfonate (KTSS), has been mentioned in the context of flame retardancy for polycarbonate .


Molecular Structure Analysis

The molecular structure of Trimethylsilyl benzenesulfonate can be represented by the SMILES string CSi(C)OS(=O)(=O)c1ccccc1 . The InChI representation is InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 .


Physical And Chemical Properties Analysis

Trimethylsilyl benzenesulfonate has a refractive index of n20/D 1.493 (lit.), a boiling point of 154-156°C (lit.), and a density of 1.138 g/mL at 25°C (lit.) .

Scientific Research Applications

Flame Retardant for Polycarbonate

KTSS has been developed as an extremely efficient flame retardant for bisphenol-A based polycarbonate . It combines trimethylsilyl and sulfonate groups in its molecule, making it 7 times less water soluble and 5 times more effective in flame retardancy than potassium benzenesulfonylbenzenesulfonate (KSS), a commercial workhorse for polycarbonate (PC) .

Enhancing Limiting Oxygen Index (LOI)

At a loading of 0.02%, KTSS enables PC to achieve a solid UL-94 V0 rating and a limiting oxygen index (LOI) value of 34.4%, representing an increase of 8.5 units . This suggests that KTSS can significantly enhance the LOI of materials, making them more resistant to combustion.

Promoting Charring Process

The high efficiency of KTSS stems from its great migration ability to the burning polymer surface facilitated by the trimethylsilyl group . It timely releases active alkaline species that promote the charring process of PC .

Stabilization of Char

KTSS contributes to the stabilization of char by silicon . This is crucial in flame retardancy as it forms a protective layer on the material, preventing further combustion.

Retaining Physical Properties of PC

In addition to the exceptional flame retardancy, PC/KTSS retains excellent physical properties of PC . This means that the addition of KTSS does not compromise the desirable properties of the material.

Reducing Water Solubility

KTSS is 7 times less water soluble than KSS . This property is beneficial in environments with high humidity, reducing the risk of the flame retardant leaching out of the material.

Mechanism of Action

Target of Action

Trimethylsilyl benzenesulfonate (KTSS) is primarily used as a flame retardant for bisphenol-A based polycarbonate (PC) . Its primary target is the PC material, where it acts to increase the flame retardancy of the material .

Mode of Action

The mode of action of KTSS involves several key steps. Firstly, it has a great migration ability to the burning polymer surface facilitated by the trimethylsilyl group . This allows it to reach the areas where it is most needed during a fire. Secondly, it releases active alkaline species that promote the charring process of PC . This charring process helps to slow down the burning and reduce the spread of the fire. Lastly, it stabilizes the char by silicon , which further enhances the flame retardancy.

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the case of KTSS, we can consider its similar properties in the context of its application in PC. KTSS is incorporated into the PC material, where it is distributed throughout the material. Upon heating, it migrates to the burning surface and releases active species

Result of Action

The result of the action of KTSS is an increased flame retardancy of the PC material. Specifically, at a loading of 0.02%, KTSS enables PC to achieve a solid UL-94 V0 rating and a limiting oxygen index (LOI) value of 34.4%, representing an increase of 8.5 units . This means that the material is much less likely to catch fire and spread the fire if it does. In addition to the exceptional flame retardancy, PC/KTSS retains excellent physical properties of PC .

Action Environment

The action of KTSS is influenced by the environment in which it is used. For example, the temperature at which the PC material is exposed can affect the migration ability of KTSS and its subsequent release of active species . Furthermore, KTSS is 7 times less water soluble , which means it is less likely to leach out in a high-humidity environment compared to other flame retardants. This makes it a more stable and effective flame retardant in various environmental conditions.

Future Directions

Trimethylsilyl benzenesulfonate, particularly its potassium salt (KTSS), shows promise as an efficient flame retardant for polycarbonate, with low water solubility and high effectiveness . This suggests potential future directions in the development of flame retardants for various applications.

properties

IUPAC Name

trimethylsilyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3SSi/c1-14(2,3)12-13(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUPGHJJFSUZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170548
Record name Trimethylsilyl benzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilyl benzenesulfonate

CAS RN

17882-06-3
Record name Silanol, 1,1,1-trimethyl-, 1-benzenesulfonate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethylsilyl benzenesulphonate
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Record name Trimethylsilyl benzenesulphonate
Source EPA DSSTox
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Record name Trimethylsilyl benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Trimethylsilyl benzenesulfonate acts as a latent acid by remaining relatively unreactive until it comes into contact with water []. Upon contact with water, it undergoes hydrolysis, transforming into benzenesulfonic acid. Benzenesulfonic acid, with a pKa of less than 2, is a strong acid that can then promote adhesion or sealing processes. This controlled release of acid is particularly useful in nonaqueous compositions where premature acidification could be detrimental.

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